molecular formula C8H8F2O B1588411 1-(2,6-Difluorophenyl)ethanol CAS No. 87327-65-9

1-(2,6-Difluorophenyl)ethanol

Cat. No. B1588411
CAS RN: 87327-65-9
M. Wt: 158.14 g/mol
InChI Key: SIYWDKQSSDBLOA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)ethanol is a chemical compound with the molecular formula C8H8F2O and a molecular weight of 158.15 .


Molecular Structure Analysis

The InChI code for 1-(2,6-Difluorophenyl)ethanol is 1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 . The structure of this compound can also be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

1-(2,6-Difluorophenyl)ethanol is a liquid at room temperature . It has a molecular weight of 158.15 and a molecular formula of C8H8F2O .

Scientific Research Applications

Enzymatic Process Development for Chiral Intermediates

A practical enzymatic process was developed for the preparation of a related chiral intermediate, showcasing the effectiveness of ketoreductase (KRED) in transforming specific ketones to chiral alcohols. This method provided high conversion rates and enantiomeric excess, demonstrating the potential for industrial applications due to its green and environmentally friendly characteristics. This research could guide similar methodologies for the synthesis of 1-(2,6-Difluorophenyl)ethanol (Xiang Guo et al., 2017).

Molecular Complex Formation Studies

The crystal structures of molecular complexes involving similar alcohols were determined, providing insights into the hydrogen bonding and molecular packing in these systems. This foundational knowledge is vital for understanding the interactions and potential applications of 1-(2,6-Difluorophenyl)ethanol in various fields, including pharmaceuticals and materials science (F. Toda et al., 1985).

Biocatalytic Reduction for Pharmaceutical Intermediates

The asymmetric reduction of chloroacetophenone derivatives to produce key pharmaceutical intermediates showcased the potential of using biocatalysts for producing high-value chiral alcohols. The optimized culture conditions and bioreduction procedures highlighted the efficiency of this method, which could be applied to the production of 1-(2,6-Difluorophenyl)ethanol (E. B. Kurbanoğlu et al., 2009).

Coordination Chemistry for Anticrowns

The study of mercury-containing anticrowns with ethanol and other solvents revealed intricate coordination structures, which could inform the design of molecular sensors, catalysts, and other materials that might involve 1-(2,6-Difluorophenyl)ethanol or its derivatives (I. A. Tikhonova et al., 2009).

Photochromism in Mixed Crystals

Research into the photochromic behavior of mixed crystals containing diarylethenes highlighted the potential for creating materials that change color upon illumination. Such studies could pave the way for the development of novel optical materials using 1-(2,6-Difluorophenyl)ethanol as a component (Shizuka Takami et al., 2007).

Safety And Hazards

The safety data sheet for 1-(2,6-Difluorophenyl)ethanol indicates that it should be handled with care. Contact with skin, eyes, or clothing should be avoided, and ingestion or inhalation should be prevented . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

1-(2,6-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYWDKQSSDBLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407503
Record name 1-(2,6-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)ethanol

CAS RN

87327-65-9
Record name 1-(2,6-difluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-alpha-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,6-Difluoroacetophenone of (A) (17.2 g, 0.11 mol) is dissolved in isopropyl alcohol (50 ml) and NaBH4 (2.0 g, 0.055 mol) is added. The resultant mixture is warmed to 60° C. for about 14 hours. A solution of NaOH (4.9 g, 0.12 mol) in water (20 ml) is then added. After 1 hour at 60° C., this reaction mixture is cooled and acidified with dilute HCl. Extraction with methylene chloride provided pure title product (14.9 g, 85.5%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
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reactant
Reaction Step Two
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Three
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Quantity
4.9 g
Type
reactant
Reaction Step Four
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Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Li, X Li, W Pang, Q Tian, T Wang… - Catalysis Science & …, 2020 - pubs.rsc.org
Carbonyl reductase BaSDR1 has been identified as a potential ortho-haloacetophenone-specific biocatalyst for the synthesis of chiral 1-(2-halophenyl)ethanols due to its excellent …
Number of citations: 7 pubs.rsc.org
PV Ramachandran, MP Jennings - Journal of fluorine chemistry, 2007 - Elsevier
The asymmetric catalytic hydroboration–oxidation of ring-fluorinated styrenes (F-PhCHCH 2 ) was achieved with catecholborane along with a combination of [Rh(COD) 2 ] + BF 4 − and (…
Number of citations: 10 www.sciencedirect.com
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th
SR Roy, SC Sau, SK Mandal - The Journal of Organic Chemistry, 2014 - ACS Publications
Herein we report the chemoselective reduction of the carbonyl functionality via hydrosilylation using a copper(I) catalyst bearing the abnormal N-heterocyclic carbene 1 with low (0.25 …
Number of citations: 60 pubs.acs.org
L Qiao, Z Luo, H Chen, P Zhang, A Wang… - Chemical …, 2023 - pubs.rsc.org
The use of engineered ketoreductases (KREDS), both as whole microbial cells and isolated enzymes, in the highly enantiospecific reduction of prochiral ketones is reviewed. The …
Number of citations: 3 pubs.rsc.org
D Xu, S Wang, Z Shen, C Xia, W Sun - Organic & Biomolecular …, 2012 - pubs.rsc.org
We demonstrate an efficient enantioselective oxidation of secondary alcohols catalyzed by Mn(III)-salen complex using N-bromosuccinimide (NBS) as the oxidant. The new protocol is …
Number of citations: 46 pubs.rsc.org
内藤順平, 小坂仁, 関口聡, 桑原俊介… - … 有機化学討論会要旨集 …, 2004 - jstage.jst.go.jp
CSDP acid 法および MαNP acid 法は, 二級アルコール類の光学分割ならびに絶対配置決定に非常に有用な方法である. 今回, 含フッ素ベンジルアルコール類に対し本法を適用したので報告する. 1-(…
Number of citations: 4 www.jstage.jst.go.jp

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